molecular formula C9H9ClFN3S B255188 N'-(2-chloro-6-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid

N'-(2-chloro-6-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid

Cat. No. B255188
M. Wt: 245.71 g/mol
InChI Key: BYQBFYAUKBCAEF-ACAGNQJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-chloro-6-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid (CFBT) is a chemical compound that has been widely studied for its potential applications in scientific research.

Scientific Research Applications

N'-(2-chloro-6-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid has been used in various scientific research applications, including as a fluorescent probe for detecting reactive oxygen species (ROS) and as a potential antitumor agent. Its ability to selectively bind to ROS makes it a useful tool for studying oxidative stress in cells and tissues. In addition, N'-(2-chloro-6-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.

Mechanism of Action

The mechanism of action of N'-(2-chloro-6-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid involves its ability to selectively bind to ROS and induce oxidative stress in cells. This leads to the activation of cell death pathways and the inhibition of cell proliferation. N'-(2-chloro-6-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid has also been shown to inhibit the activity of certain enzymes involved in tumor growth and metastasis.
Biochemical and Physiological Effects
N'-(2-chloro-6-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit their proliferation. It also has antioxidant properties, which may help to protect cells from oxidative stress and damage. N'-(2-chloro-6-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(2-chloro-6-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid in lab experiments is its ability to selectively bind to ROS and induce oxidative stress in cells. This makes it a useful tool for studying the effects of oxidative stress on cellular processes. However, one limitation is that N'-(2-chloro-6-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid may not be suitable for use in vivo due to its low solubility and potential toxicity.

Future Directions

There are several potential future directions for research on N'-(2-chloro-6-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid. One area of interest is its potential as an antitumor agent. Further studies are needed to determine its efficacy in vivo and to optimize its pharmacological properties. Another area of interest is its potential as a fluorescent probe for detecting ROS in cells and tissues. Improvements in its sensitivity and selectivity could make it a valuable tool for studying oxidative stress in various biological systems. Finally, further studies are needed to explore the potential applications of N'-(2-chloro-6-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid in other areas of research, such as neurodegenerative diseases and inflammation.

Synthesis Methods

N'-(2-chloro-6-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid can be synthesized through the reaction of 2-chloro-6-fluorobenzaldehyde and N-methylcarbamohydrazonothioic acid in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol.

properties

Product Name

N'-(2-chloro-6-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid

Molecular Formula

C9H9ClFN3S

Molecular Weight

245.71 g/mol

IUPAC Name

1-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-3-methylthiourea

InChI

InChI=1S/C9H9ClFN3S/c1-12-9(15)14-13-5-6-7(10)3-2-4-8(6)11/h2-5H,1H3,(H2,12,14,15)/b13-5-

InChI Key

BYQBFYAUKBCAEF-ACAGNQJTSA-N

Isomeric SMILES

CNC(=S)N/N=C\C1=C(C=CC=C1Cl)F

SMILES

CNC(=S)NN=CC1=C(C=CC=C1Cl)F

Canonical SMILES

CNC(=S)NN=CC1=C(C=CC=C1Cl)F

Origin of Product

United States

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